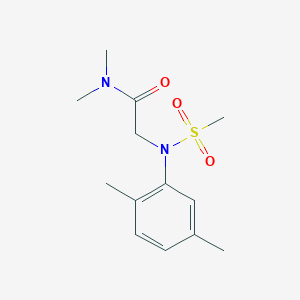![molecular formula C19H15NO3S B5704533 methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate, also known as BRD3308, is a chemical compound that has been studied for its potential applications in scientific research. This molecule is a member of the thiophene carboxylate family and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a role in regulating gene expression. BRD4 binds to acetylated lysine residues on histones, which are proteins that help package DNA into chromosomes. This binding allows BRD4 to recruit other proteins to the site and regulate gene expression. methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate inhibits this activity by binding to the bromodomain of BRD4 and preventing it from binding to acetylated lysine residues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of BRD4 activity can lead to changes in gene expression patterns, which can have downstream effects on cellular processes. In cancer cells, inhibition of BRD4 has been shown to lead to cell cycle arrest and apoptosis. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate is its specificity for BRD4. This allows for targeted inhibition of BRD4 activity without affecting other proteins in the cell. However, one limitation of this compound is its low solubility, which can make it difficult to work with in lab experiments. In addition, more research is needed to fully understand the potential side effects of this compound and its long-term effects on cellular processes.
Future Directions
There are several future directions for research on methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate. One area of interest is its potential applications in cancer treatment. Inhibition of BRD4 has been shown to have anti-tumor effects in preclinical models, and further research is needed to determine its efficacy in human clinical trials. In addition, this compound could be used as a tool to better understand the role of BRD4 in cellular processes and disease pathology. Finally, further research is needed to optimize the synthesis and formulation of this compound for use in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. Its specificity for BRD4 and inhibition of its activity make it a promising tool for understanding cellular processes and potential therapeutic applications. However, more research is needed to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate involves the reaction of 3-methylthiophene-2-carboxylic acid with 4-biphenylyl isocyanate in the presence of triethylamine and dichloromethane. The resulting product is then treated with methyl iodide in the presence of potassium carbonate to yield this compound. The purity of the compound can be determined using high-performance liquid chromatography (HPLC) analysis.
Scientific Research Applications
Methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a role in regulating gene expression. This inhibition can lead to changes in gene expression patterns and has potential applications in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
methyl 3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-23-19(22)17-16(11-12-24-17)20-18(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGINTNMHKJHNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
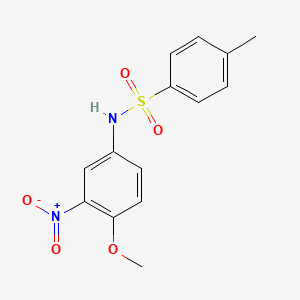
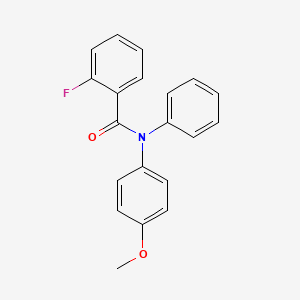
![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
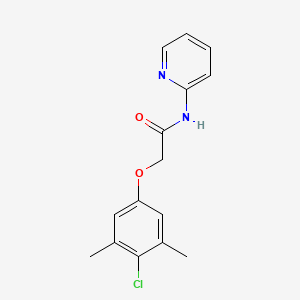
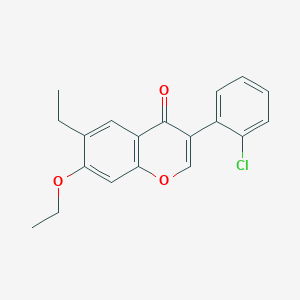
![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
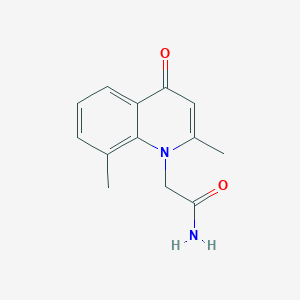

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)


